Methyl indolizine-2-carboxylate
Overview
Description
Methyl indolizine-2-carboxylate is a heterocyclic organic compound featuring an indolizine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The indolizine ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl indolizine-2-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . .
Mode of Action
Indolizine derivatives, in general, are known for their diverse biological activities . The interaction of these compounds with their targets often results in changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of potential biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl indolizine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylpyridines with suitable electrophiles. For instance, the reaction of 2-alkynylpyridine with methyl chloroformate in the presence of a base such as triethylamine can yield this compound. The reaction typically proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indolizine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indolizine ring. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Indolizine-2-carboxylic acid.
Reduction: Indolizine-2-methanol or indolizine-2-amine.
Substitution: Halogenated indolizine derivatives.
Scientific Research Applications
Methyl indolizine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate. Its derivatives are being explored for their therapeutic effects in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other materials due to its stable ring structure and reactivity.
Comparison with Similar Compounds
Methyl indolizine-2-carboxylate can be compared with other indolizine derivatives such as:
Indolizine-2-carboxylic acid: Similar in structure but lacks the methyl ester group, affecting its reactivity and solubility.
Indolizine-3-carboxylate: Differing in the position of the carboxylate group, which can influence the compound’s chemical behavior and biological activity.
Methyl indole-2-carboxylate: While similar, the indole ring system differs from indolizine, leading to variations in stability and reactivity.
Properties
IUPAC Name |
methyl indolizine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENCFVMMTWFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344898 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-62-9 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl indolizine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.